molecular formula C15H24O3 B1163475 3,4-Seco-3-oxobisabol-10-ene-4,1-olide CAS No. 1564265-85-5

3,4-Seco-3-oxobisabol-10-ene-4,1-olide

Cat. No.: B1163475
CAS No.: 1564265-85-5
M. Wt: 252.35 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable sesquiterpene precursor.

    Oxidation: The precursor undergoes oxidation to introduce the oxo group.

    Ring Opening: The bisabolene ring is opened to form the seco structure.

    Cyclization: The intermediate is cyclized to form the furanone ring.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Alpinia intermedia leaves, followed by purification using chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Various substitution reactions can occur at the hexenyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens and alkyl halides.

Major Products:

    Oxidation Products: More oxidized sesquiterpenoids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

3,4-Seco-3-oxobisabol-10-ene-4,1-olide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Bisabolene: A sesquiterpene with a similar structure but lacking the furanone ring.

    Farnesol: Another sesquiterpenoid with a different side chain structure.

    Nerolidol: A sesquiterpene alcohol with a similar backbone but different functional groups.

Uniqueness: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is unique due to its seco structure and the presence of both an oxo group and a furanone ring, which confer distinct chemical and biological properties .

Biological Activity

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. It is primarily isolated from the leaves of Alpinia intermedia and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness against specific pathogens can be summarized as follows:

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against yeast

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties. It modulates signaling pathways associated with inflammation, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS) .

The mechanism by which this compound exerts its anti-inflammatory effects involves:

  • Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6.
  • Signaling Pathways : The compound interferes with NF-kB and MAPK signaling pathways, crucial for inflammation regulation .

Potential Therapeutic Applications

Due to its biological activities, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Treatments : Potential use in developing treatments for bacterial and fungal infections.
  • Anti-inflammatory Drugs : Could be formulated into therapies for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
  • Cancer Research : Preliminary studies suggest it may inhibit tumor promotion in animal models .

Study on Anti-inflammatory Activity

A study conducted on RAW264.7 macrophage cells demonstrated that treatment with this compound significantly reduced LPS-induced inflammation. The results indicated a decrease in NO production by approximately 70% at a concentration of 50 µM compared to untreated controls .

Antimicrobial Efficacy Study

Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong activity against this pathogen .

Properties

IUPAC Name

(4S,5S)-4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11?,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXPSJCPAORRU-VNXPTHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)[C@@H]1CC(=O)O[C@H]1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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